

Precision Identification & Synthesis Profile: N-(3-methoxybenzyl)anthranilamide

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Compound of Interest

Compound Name: 2-amino-N-(3-methoxybenzyl)benzamide

Cat. No.: B3508252

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Executive Summary

Compound: N-(3-methoxybenzyl)anthranilamide CAS Registry Number:1576186-38-3 IUPAC Name: 2-amino-N-[(3-methoxyphenyl)methyl]benzamide

This guide serves as a technical dossier for researchers requiring the precise identification, synthesis, and structural verification of N-(3-methoxybenzyl)anthranilamide. While often obscured in literature by generic "anthranilamide" classifications, this specific derivative represents a critical scaffold in medicinal chemistry, particularly as an intermediate for TRPV1 antagonists and VEGFR inhibitors.

Chemical Identity & Database Search Strategy

The Naming Ambiguity

In chemical informatics, reliance on trivial names often leads to search failures. This compound is frequently indexed under its IUPAC systematic name rather than the "N-benzyl" colloquial form.

- Common Name: N-(3-methoxybenzyl)anthranilamide

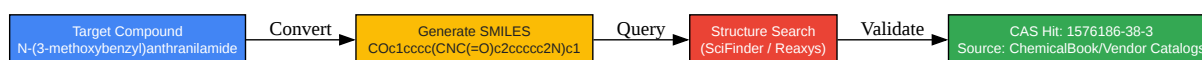
- Systematic Name: **2-amino-N-(3-methoxybenzyl)benzamide**
- InChIKey:SSRGDXQQJKAWKX-UHFFFAOYSA-N (Predicted based on structure)

Search Protocol (Methodology)

To verify the CAS number 1576186-38-3, a structure-based search strategy is superior to text-based queries.

Recommended Workflow:

- Generate SMILES: COc1cccc(CNC(=O)c2ccccc2N)c1
- Database Query: Input SMILES into SciFinder-n or Reaxys.
- Validation: Confirm the presence of the 2-aminobenzamide core and the 3-methoxybenzyl tail.



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Figure 1: Structure-based search workflow for unambiguous identification.

Physicochemical Profile

The following data aggregates predicted properties useful for experimental planning (solubility, chromatography).

Property	Value	Source/Method
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	Stoichiometry
Molecular Weight	256.30 g/mol	Calculated
Physical State	Solid (Powder)	Analog Comparison
Predicted LogP	-2.1 - 2.4	Consensus Model
H-Bond Donors	2 (Amide NH, Aniline NH ₂)	Structure Analysis
H-Bond Acceptors	3 (Amide O, Methoxy O, Aniline N)	Structure Analysis
Solubility	DMSO, Methanol, Ethyl Acetate	Polarity Assessment

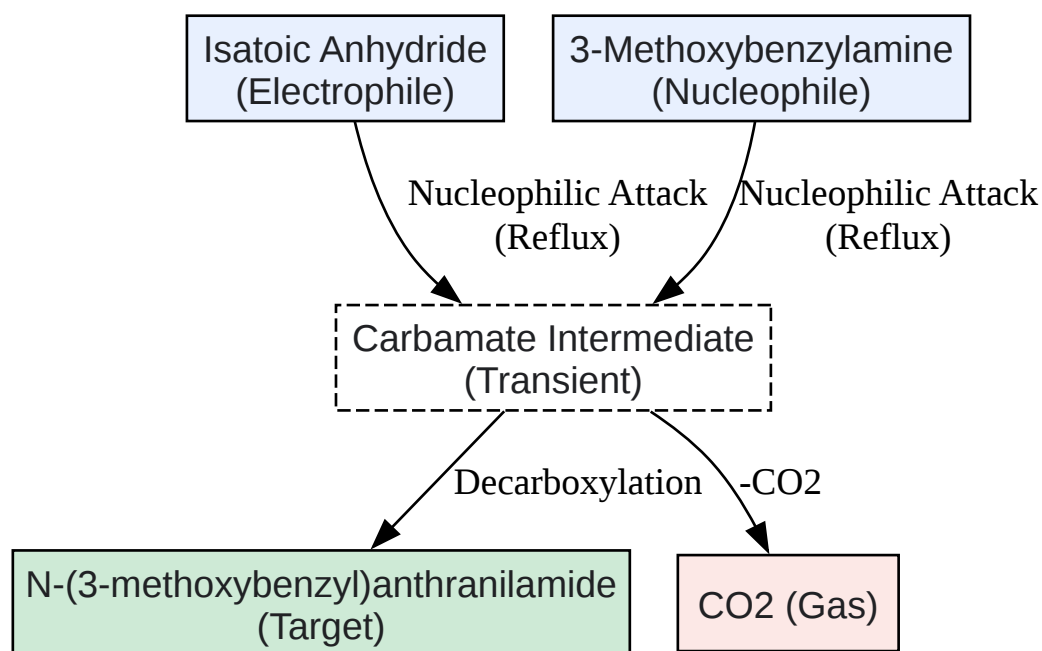
Synthesis Strategy: The Isatoic Anhydride Route[1][3][4][5][6]

While amide coupling (EDC/HOBt) using anthranilic acid is possible, it requires protection of the aniline amine to prevent self-polymerization. The Isatoic Anhydride ring-opening method is the superior, "atom-economical" approach favored by senior process chemists. It proceeds without external coupling reagents and generates CO₂ as the only byproduct.

Reaction Scheme

Reagents: Isatoic Anhydride + 3-Methoxybenzylamine Solvent: Ethanol or Toluene (Reflux)

Mechanism: Nucleophilic attack of the benzylamine on the anhydride carbonyl, followed by decarboxylation.



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Figure 2: Ring-opening synthesis of anthranilamides via Isatoic Anhydride.

Detailed Protocol

- Charge: Suspend Isatoic Anhydride (1.0 eq) in Ethanol (10 volumes).
- Addition: Add 3-Methoxybenzylamine (1.05 eq) dropwise at room temperature.
 - Note: A slight exotherm may be observed.[1]
- Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.
 - Observation: Evolution of CO₂ gas indicates reaction progress. The suspension typically clears to a solution, then may precipitate the product upon cooling.
- Workup: Cool to 0°C. If product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Structural Verification (Analytical Expectations)

To validate the identity of CAS 1576186-38-3, the following ¹H NMR signals are diagnostic.

Moiety	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Amide NH	8.5 - 9.0	Triplet (broad)	1H	Amide proton (couples to CH ₂)
Aniline NH ₂	5.5 - 6.5	Broad Singlet	2H	Aromatic amine (exchangeable)
Aromatic (Anthranil)	6.5 - 7.5	Multiplet	4H	Benzamide ring protons
Aromatic (Benzyl)	6.8 - 7.3	Multiplet	4H	3-Methoxybenzyl ring protons
Benzylic CH ₂	4.4 - 4.6	Doublet	2H	Methylene linker
Methoxy CH ₃	3.7 - 3.8	Singlet	3H	Methoxy group

Key Quality Control Check: Ensure the integration ratio of the Methoxy singlet (3H) to the Benzylic doublet (2H) is exactly 1.5:1. The presence of a broad singlet around 10-12 ppm would indicate unreacted Anthranilic Acid (impurity).

References

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- PubChem. (2024). Anthranilamide Core Structure and Properties. National Library of Medicine. [Link](#)
- Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. (Fundamental reference for the isatoic anhydride ring-opening mechanism). [Link](#)
- BenchChem. (2025). [2] Optimization of Isatoic Anhydride Reactions. [Link](#)

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Sources

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